molecular formula C9H7BrF2INO B8015285 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide

Cat. No.: B8015285
M. Wt: 389.96 g/mol
InChI Key: GTOQBBKAURIPQU-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is a synthetic organic compound characterized by the presence of bromine, iodine, and difluoroethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide typically involves a multi-step process:

    Bromination: The starting material, 2-iodobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Introduction of Difluoroethyl Group: The brominated intermediate is then reacted with 2,2-difluoroethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate, to introduce the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution. Electrophilic substitution might involve reagents like sulfuric acid or nitric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound is being investigated for its potential as a lead compound in drug discovery, particularly in targeting oncogenic pathways. Research indicates that it can activate BRAF in a KSR1 or KSR2-dependent manner, which is crucial for the MAPK/ERK signaling pathway involved in cell growth and differentiation. Its interactions with specific protein kinases suggest possible therapeutic applications in cancer treatment.

Case Study : In a study focusing on anticancer properties, derivatives of similar compounds were assessed for their activity against various cancer cell lines. The findings indicated that modifications to the compound could enhance its potency against breast (MCF-7) and lung (A-549) cancer cells .

Biological Research

Biological Activity : The compound has been shown to exhibit significant biological activities, including potential anticancer effects. Its ability to modulate biological pathways makes it a valuable tool for studying cellular processes and interactions at the molecular level .

Mechanism of Action : The mechanism involves the compound's interaction with specific enzymes or receptors, influenced by its halogenated structure. This can lead to alterations in cell signaling pathways that are pivotal in cancer progression.

Materials Science

Advanced Materials Development : 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is utilized in creating advanced materials with enhanced stability and reactivity. Its unique chemical properties make it suitable for applications in coatings and adhesives, where durability and performance are critical.

Industrial Applications

Synthesis of Specialty Chemicals : In the industrial sector, this compound serves as an intermediate for synthesizing various specialty chemicals. Its unique structure allows for modifications that can yield products with desired properties for specific applications.

Mechanism of Action

The mechanism by which 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and specificity, while the bromine and iodine atoms can participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2,2-difluoroethyl)-2-fluorobenzamide
  • 5-Bromo-N-(2,2-difluoroethyl)-2-chlorobenzamide
  • 5-Bromo-N-(2,2-difluoroethyl)-2-methylbenzamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the difluoroethyl group provides a distinct set of properties that can be exploited in various applications.

Biological Activity

5-Bromo-N-(2,2-difluoroethyl)-2-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C7H5BrF2INC_7H_5BrF_2IN, characterized by the presence of bromine, iodine, and difluoroethyl substituents. The structural configuration significantly influences its biological properties, including receptor binding affinity and therapeutic efficacy.

Research indicates that compounds similar to this compound exhibit significant interactions with various neurotransmitter receptors. Specifically, the presence of halogen atoms can enhance binding affinity to dopamine D2 and serotonin 5-HT3 receptors, which are crucial in the treatment of conditions such as nausea and emesis associated with chemotherapy .

In Vitro Studies

In vitro assays have demonstrated that derivatives of benzamides with halogen substituents show varying degrees of receptor affinity. For instance, studies on related compounds have shown that bromination can lead to increased antagonistic activity at serotonin receptors and improved selectivity for dopamine receptors .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameDopamine D2 Affinity (IC50)5-HT3 Affinity (IC50)
This compoundTBDTBD
5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide17.5 nM483 nM
5-Iodo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamideTBDTBD

Antitumor Activity

Recent studies have explored the antitumor potential of brominated benzamides. For example, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in various cancer models. The introduction of difluoroethyl groups has been associated with enhanced lipophilicity, potentially improving cellular uptake and bioavailability .

Antimicrobial Properties

The biological activity of brominated compounds extends to antimicrobial effects as well. Certain derivatives have demonstrated significant antibacterial and antifungal properties in laboratory settings. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the position and type of substituents on the benzamide core play a critical role in determining biological activity. The combination of bromine and iodine atoms, along with difluoroethyl groups, has been shown to optimize receptor binding and enhance pharmacological profiles .

Figure 1: Proposed SAR for Brominated Benzamides

SAR Diagram
Note: This is a placeholder for an actual SAR diagram illustrating the relationship between chemical structure modifications and biological activity.

Properties

IUPAC Name

5-bromo-N-(2,2-difluoroethyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2INO/c10-5-1-2-7(13)6(3-5)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOQBBKAURIPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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